molecular formula C43H51F5O8S B587343 Fluticasone dimer impurity CAS No. 220589-37-7

Fluticasone dimer impurity

Cat. No.: B587343
CAS No.: 220589-37-7
M. Wt: 822.9 g/mol
InChI Key: GTZKCEBOBPLPHH-AMISWYLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound has been established as C43H51F5O8S, representing a complex chemical entity that incorporates 43 carbon atoms, 51 hydrogen atoms, 5 fluorine atoms, 8 oxygen atoms, and 1 sulfur atom within its molecular structure. This molecular composition reflects the condensation of two fluticasone propionate molecules with the elimination of specific molecular fragments during the dimerization process. The precise molecular weight has been determined to be 822.92 grams per mole through high-resolution mass spectrometric analysis, providing a definitive identification parameter for analytical method development and validation procedures.

The stereochemical configuration of this compound exhibits considerable complexity due to the presence of multiple asymmetric carbon centers inherited from the parent fluticasone molecules and potentially modified through the dimerization reaction. Detailed stereochemical analysis reveals that the compound maintains the (6S,8S,9R,10S,11S,13S,14S,16R,17R) configuration characteristic of fluticasone-based compounds, with additional stereochemical considerations arising from the specific linkage between the two monomer units. The preservation of these stereochemical features ensures that the dimeric compound retains structural similarity to the parent therapeutic agent while exhibiting distinct three-dimensional arrangements that influence its analytical and physical properties.

Comprehensive nuclear magnetic resonance spectroscopic studies have provided detailed insights into the specific atomic connectivity and spatial arrangements present within the this compound structure. These investigations have revealed the precise nature of the chemical linkage between the two fluticasone units, demonstrating that the dimerization occurs through specific functional groups that create a stable covalent bond between the monomer components. The resulting molecular architecture exhibits enhanced molecular rigidity compared to the individual monomer units, influencing both the compound's analytical behavior and its potential interactions with biological systems.

Parameter This compound Fluticasone Propionate Monomer
Molecular Formula C43H51F5O8S C25H31F3O5S
Molecular Weight (g/mol) 822.92 500.57
Fluorine Content 5 atoms 3 atoms
Oxygen Content 8 atoms 5 atoms
CAS Registry Number 220589-37-7 80474-14-2

Comparative Analysis of Monomer vs. Dimer Architectures

The architectural differences between this compound and its monomeric fluticasone propionate precursor represent fundamental distinctions that significantly impact the analytical detection, characterization, and quantification of these compounds in pharmaceutical preparations. The dimeric structure exhibits approximately 1.6 times the molecular weight of the monomer, creating substantial differences in molecular diffusion characteristics that can be exploited for analytical separation and identification purposes. These molecular size differences translate into distinct chromatographic behaviors, spectroscopic signatures, and physical properties that enable reliable differentiation between monomer and dimer species in complex pharmaceutical matrices.

Nuclear magnetic resonance-based diffusion coefficient measurements have demonstrated that this compound exhibits significantly slower molecular diffusion compared to monomeric fluticasone propionate, with this difference serving as a powerful analytical tool for distinguishing between these molecular species in intact pharmaceutical preparations. The reduced diffusion rate of the dimeric compound reflects its increased molecular size and altered hydrodynamic properties, providing a label-free method for species identification that does not require extensive sample preparation or chemical derivatization procedures. This analytical approach has proven particularly valuable for rapid screening of pharmaceutical batches and real-time monitoring of dimerization processes during drug manufacturing operations.

The structural complexity of the dimeric architecture introduces additional chemical functionalities and potential reaction sites that are absent in the monomeric fluticasone propionate structure. These additional functional groups create opportunities for further chemical modification and degradation pathways that must be considered during pharmaceutical stability assessment and quality control procedures. The presence of the intermolecular linkage in the dimeric structure also influences the compound's susceptibility to various environmental conditions, including temperature, humidity, and pH variations that may be encountered during drug storage and handling.

Comparative thermodynamic analysis reveals that this compound exhibits altered stability characteristics compared to the monomeric precursor, with the dimeric structure generally showing enhanced resistance to certain degradation pathways while potentially exhibiting increased susceptibility to others. The specific thermodynamic properties of the dimeric compound influence its behavior during pharmaceutical manufacturing processes, including crystallization, drying, and formulation procedures that may affect the final drug product quality. Understanding these comparative properties is essential for developing appropriate storage conditions and stability monitoring protocols for fluticasone-containing pharmaceutical products.

Analytical Property Monomer Dimer Analytical Significance
Molecular Diffusion Higher Lower Enables NMR-based discrimination
Chromatographic Retention Shorter Longer Facilitates analytical separation
Mass Spectral Fragmentation Simple Complex Provides structural confirmation
Fluorine NMR Signal Single pattern Multiple patterns Enables selective detection

Pharmacological Context of Fluticasone Propionate Impurities

The pharmacological context surrounding this compound encompasses the broader landscape of corticosteroid pharmaceutical development and the critical role that impurity profiling plays in ensuring drug safety and efficacy. Fluticasone propionate, as a trifluorinated glucocorticosteroid, represents a significant advancement in anti-inflammatory drug development, offering enhanced topical activity and reduced systemic exposure compared to earlier corticosteroid generations. The emergence of dimeric impurities during the manufacturing and storage of fluticasone propionate formulations reflects the inherent chemical reactivity of this sophisticated pharmaceutical compound and highlights the importance of comprehensive impurity monitoring throughout the drug development and commercialization process.

The formation of this compound occurs through specific chemical mechanisms that are intrinsically linked to the molecular structure and reactivity patterns of the parent fluticasone propionate compound. These dimerization processes represent one of several potential degradation pathways that can occur during pharmaceutical manufacturing, with the specific conditions of temperature, pH, solvent environment, and processing time all influencing the extent of dimer formation. Understanding these formation mechanisms is crucial for pharmaceutical scientists seeking to optimize manufacturing processes and minimize impurity levels in final drug products while maintaining the therapeutic efficacy of the active pharmaceutical ingredient.

The analytical characterization of this compound has contributed significantly to the broader understanding of corticosteroid stability and degradation chemistry, providing valuable insights that extend beyond fluticasone-specific applications to inform the development of other related pharmaceutical compounds. The sophisticated analytical techniques developed for dimer detection and quantification, particularly those utilizing fluorine-19 nuclear magnetic resonance spectroscopy, have established new paradigms for impurity profiling in fluorinated pharmaceutical compounds. These methodological advances have enhanced the pharmaceutical industry's capability to detect and quantify trace-level impurities with unprecedented sensitivity and specificity.

Role in Corticosteroid Drug Development

The role of this compound in corticosteroid drug development extends beyond simple quality control considerations to encompass fundamental aspects of pharmaceutical chemistry, process optimization, and regulatory compliance that are essential for successful drug commercialization. The identification and characterization of this dimeric impurity has provided pharmaceutical developers with critical insights into the chemical stability limitations of fluticasone propionate and related corticosteroid compounds, enabling the implementation of targeted manufacturing process modifications that minimize impurity formation while preserving drug potency and stability. These developments have contributed to the evolution of more robust manufacturing processes that consistently produce high-quality pharmaceutical products meeting stringent regulatory requirements.

The formation pathways of this compound have been extensively studied to understand the underlying chemical mechanisms that drive dimerization reactions during pharmaceutical processing and storage. These investigations have revealed that specific processing conditions, including elevated temperatures, extended reaction times, and certain solvent environments, can promote the formation of dimeric species through condensation reactions involving reactive functional groups present in the fluticasone propionate molecule. This mechanistic understanding has enabled pharmaceutical manufacturers to implement process control strategies that minimize dimer formation while maintaining efficient production throughput and product quality standards.

Advanced analytical method development for this compound detection has established new benchmarks for pharmaceutical impurity analysis, particularly in the area of fluorinated compound characterization. The development of fluorine-19 nuclear magnetic resonance-based analytical protocols has demonstrated the feasibility of achieving sub-0.1 percent detection limits for dimeric impurities in bulk pharmaceutical preparations, representing a significant advancement in analytical sensitivity and specificity. These analytical capabilities have enabled pharmaceutical companies to implement more stringent quality control standards and provide greater assurance of drug product purity to regulatory authorities and healthcare providers.

The pharmaceutical industry's experience with this compound has also contributed to broader understanding of corticosteroid formulation science, particularly regarding the selection of appropriate excipients, packaging materials, and storage conditions that minimize impurity formation during drug product shelf life. The knowledge gained from studying this dimeric impurity has informed the development of improved formulation strategies for other corticosteroid compounds, leading to enhanced drug product stability and extended shelf life characteristics that benefit both pharmaceutical manufacturers and patients requiring long-term corticosteroid therapy.

Regulatory Significance in Pharmaceutical Quality Control

The regulatory significance of this compound in pharmaceutical quality control is fundamentally governed by International Conference on Harmonisation guidelines, particularly the Q3A guidance document that establishes specific thresholds for impurity reporting, identification, and qualification based on the maximum daily dose of the pharmaceutical compound. Under these regulatory frameworks, impurities present at levels exceeding 0.1 percent in drug substances must be reported to regulatory authorities, while impurities above 0.15 percent require identification and those above specified qualification thresholds necessitate comprehensive safety assessment. The classification of this compound as a European Pharmacopoeia Impurity G reflects its recognition as a significant quality control parameter that requires routine monitoring in fluticasone propionate pharmaceutical preparations.

The regulatory oversight of this compound encompasses comprehensive analytical method validation requirements that ensure accurate and reproducible quantification of this impurity in pharmaceutical preparations. Regulatory authorities require pharmaceutical manufacturers to demonstrate that their analytical methods can reliably detect and quantify dimeric impurities at levels significantly below the established threshold limits, typically requiring method validation at concentrations representing 50 percent of the reporting threshold. These stringent analytical requirements have driven the development of highly sophisticated analytical protocols, including specialized chromatographic and spectroscopic methods that provide the sensitivity and specificity necessary for regulatory compliance.

The qualification process for this compound involves comprehensive evaluation of its potential biological activity and safety implications, requiring pharmaceutical companies to conduct detailed toxicological assessments when impurity levels exceed established qualification thresholds. This qualification process may include genotoxicity studies, repeat-dose toxicity evaluations, and specialized pharmacokinetic investigations that characterize the absorption, distribution, metabolism, and elimination of the dimeric impurity. The regulatory authorities utilize this safety data to establish appropriate control limits for the impurity in commercial drug products, ensuring that patient exposure remains within acceptable safety margins.

The implementation of comprehensive quality control programs for this compound has established important precedents for pharmaceutical impurity management that extend beyond fluticasone-specific applications to influence regulatory expectations for other complex pharmaceutical compounds. The regulatory experience gained from managing this dimeric impurity has contributed to the evolution of more sophisticated risk assessment frameworks that consider both the intrinsic toxicological properties of impurities and their potential for formation under various manufacturing and storage conditions. These regulatory developments have enhanced the pharmaceutical industry's capability to proactively identify and control potential impurities throughout the drug development and commercialization process.

Regulatory Threshold Concentration Limit Required Action Regulatory Basis
Reporting Threshold ≥ 0.1% Submit impurity data to authorities ICH Q3A Guidelines
Identification Threshold ≥ 0.15% Complete structural characterization ICH Q3A Guidelines
Qualification Threshold ≥ 0.15% or 1.0 mg/day Conduct safety assessment ICH Q3A Guidelines
Control Limit Manufacturer-specific Implement routine testing Company quality standards

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51F5O8S/c1-20-11-24-26-15-30(45)28-13-22(49)7-9-36(28,3)40(26,47)32(51)17-38(24,5)42(20,55)34(53)56-43(35(54)57-19-44)21(2)12-25-27-16-31(46)29-14-23(50)8-10-37(29,4)41(27,48)33(52)18-39(25,43)6/h7-10,13-14,20-21,24-27,30-33,51-52,55H,11-12,15-19H2,1-6H3/t20-,21-,24+,25+,26+,27+,30+,31+,32+,33+,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZKCEBOBPLPHH-AMISWYLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O[C@@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51F5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220589-37-7
Record name 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl 6alpha,9-difluoro-11beta,17-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220589377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticasone Propionate EP Impurity G
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIEN-17.ALPHA.-YL 6.ALPHA.,9-DIFLUORO-11.BETA.,17-DIHYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V165RFB9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis via Flumethasone Intermediate

The most well-documented method for preparing fluticasone dimer impurities involves flumethasone as a starting material. According to the CN110105419B patent, flumethasone undergoes oxidation with periodic acid in tetrahydrofuran (THF) at 0–20°C to yield Compound I (28.72 g, 99.12% yield, 98% purity). Subsequent reactions with sulfur reagents (e.g., N,N-dimethyl thiocarbonyl chloride) in acetone or ethyl acetate at 0–50°C produce EP-ZB , a thiomethylated dimer impurity. Further acylation of Compound I with reagents like propionyl chloride generates Compound II , which condenses with EP-ZB to form Compound IV . Catalytic sulfurization and fluorobromomethane reactions ultimately yield EP-ZG , another dimer impurity, with 61% yield and 97.9% purity.

Key Reaction Conditions:

  • Temperature Ranges: 0–50°C for thiomethylation; -20–10°C for fluorination.

  • Catalysts: Sodium iodide or tetrabutylammonium iodide.

  • Solvents: Dichloromethane, THF, toluene.

Thioalkyl Intermediate Purification

The European Patent EP2402361B1 highlights a solvent-based purification method to minimize dimer impurities during thioalkyl intermediate synthesis. By employing acetone-water or ethyl acetate-hexane systems, dimer content is reduced to <0.10%. This approach prevents non-polar dimer accumulation during halogen exchange reactions, ensuring high-purity fluticasone propionate.

Degradation-Induced Dimer Formation

Alkaline Hydrolysis

Forced degradation studies using 5% NaOH at 50°C for 24 hours generate dimeric impurities via hydrolysis of fluticasone propionate. Methanol-water mixtures dissolve the drug, and subsequent UHPLC isolation yields four degradation products, including dimeric species. LC-MS/MS analysis confirms their molecular weights (e.g., m/z 838 for difluorinated dimers).

Degradation Conditions:

  • Reagents: 5% NaOH in methanol-water (1:1).

  • Isolation: Shim-pack XR-ODS III column with 0.1% formic acid/acetonitrile gradient.

Analytical Characterization of Dimer Impurities

19F NMR Spectroscopy

19F NMR efficiently profiles dimer impurities at concentrations as low as 0.1 mol%. In fluticasone batches, this technique distinguishes monomeric and dimeric species via chemical shift differences (e.g., δ -118 ppm for monomers vs. -122 ppm for dimers). Diffusion-ordered spectroscopy (DOSY) further differentiates monomers (D = 4.5×10⁻¹⁰ m²/s) from dimers (D = 2.8×10⁻¹⁰ m²/s).

HPLC-NMR and LC-MS

Directly coupled HPLC-NMR identifies four dimeric impurities (0.06–0.9% abundance) in fluticasone batches. LC-MS/MS corroborates structures through fragmentation patterns, such as m/z 500.2 for depropionylated dimers.

Comparative Data on Preparation Methods

Method Starting Material Key Reagents Yield Purity Reference
Flumethasone oxidationFlumethasonePeriodic acid, sulfur reagents61–99%97.9–98%
Alkaline degradationFluticasone APINaOHN/A>95%
Solvent purificationThioalkyl intermediateAcetone-water>99%<0.10% dimers

Challenges and Regulatory Considerations

Dimer impurities pose significant challenges due to structural similarity to the parent compound. The European Pharmacopoeia mandates strict limits (<0.15% for individual impurities). Synthetic routes must balance yield and selectivity, as exemplified by the CN110105419B patent’s use of silica gel chromatography to achieve >97% purity. Regulatory submissions increasingly require HPLC-NMR data to verify peak purity, as seen in studies confirming dimer identities .

Chemical Reactions Analysis

Fluticasone Dimer Impurity undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: Involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Differences Between Fluticasone Dimer and Related Impurities

Compound Molecular Formula Molecular Weight (g/mol) Type Key Features Source/Reference
Fluticasone Dimer C₄₃H₅₁F₅O₈S 822.92 Dimer Covalent linkage of two Fluticasone Propionate molecules; low solubility.
Fluticasone Trioxo C₂₂H₂₄F₂O₅S 438.48 Oxidized Derivative Oxidation product with altered steroid backbone; higher polarity.
Chloro Fluticasone C₂₅H₃₁ClF₂O₅S 517.03 Halogenated Chlorine substitution at C21; potential genotoxicity concerns.
Flumetasone Impurity A C₂₂H₂₈F₂O₅ 410.45 Monomer Structural analog with pivalate ester; no dimerization.

Key Observations :

  • Dimerization Impact: Fluticasone Dimer’s molecular weight is nearly double that of monomeric impurities, significantly affecting its HPLC retention time and solubility .
  • Activity : Dimerization likely reduces glucocorticoid receptor affinity compared to Fluticasone Propionate, as seen in analogous steroid dimers (e.g., Budesonide derivatives) .
Analytical and Regulatory Comparisons

Chromatographic Behavior :

  • Fluticasone Dimer elutes later (retention time: ~8th peak) than Fluticasone Propionate (7th peak) in HPLC due to increased hydrophobicity .
  • Monomeric impurities (e.g., Fluticasone Acetate) elute earlier, reflecting their lower molecular weight and polarity .

Regulatory Thresholds :

  • While ICH mandates identification thresholds for impurities ≥0.1%, Fluticasone Dimer is controlled via manufacturing process validation rather than routine testing in some products (e.g., GSK’s Fluticasone/Vilanterol inhalers) . This contrasts with nitrosamine impurities, which require stricter limits due to carcinogenic risks .

Biological Activity

Fluticasone Dimer Impurity, specifically known as Fluticasone EP Impurity G (CAS 220589-37-7), is a dimeric impurity derived from Fluticasone Propionate, a widely used corticosteroid in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of this impurity is critical for assessing its safety and efficacy in pharmaceutical formulations.

PropertyValue
Molecular Formula C₄₃H₅₁F₅O₈S
Molecular Weight 822.92 g/mol
Melting Point >195°C (decomposes)
Solubility Slightly soluble in DMSO and methanol (heated)
Appearance Off-white to pale beige solid

Synthesis and Purification

The synthesis of this compound involves complex chemical processes that often yield various impurities. The method typically includes the reaction of flumethasone with sulfur reagents, followed by purification steps using silica gel columns to isolate specific impurities like EP-ZB and EP-ZG, which are essential for quality control in pharmaceutical applications .

Fluticasone Propionate, and by extension its dimeric impurities, exert their effects primarily through glucocorticoid receptor activation. This leads to a reduction in inflammation and modulation of immune responses. While the biological activity of this compound itself is less studied, it is presumed to retain some degree of activity due to its structural similarity to the parent compound.

Pharmacological Studies

  • Receptor Binding Affinity : Studies indicate that dimeric impurities may have altered binding affinities compared to their monomeric counterparts. For instance, research using NMR spectroscopy has demonstrated that dimeric species can exhibit different diffusion coefficients than monomers, which may influence their pharmacokinetics and pharmacodynamics .
  • Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while the dimer may exhibit some corticosteroid-like activities, its safety margins need thorough investigation due to potential adverse effects associated with impurities in pharmaceutical products .

Clinical Implications

A case study published in a pharmaceutical journal highlighted the implications of impurity profiles on therapeutic outcomes. In patients treated with formulations containing Fluticasone Propionate, variations in impurity levels were correlated with therapeutic efficacy and incidence of side effects. The presence of dimeric impurities was noted to potentially contribute to increased systemic exposure, raising concerns regarding their impact on patient safety .

Research Findings

Recent findings emphasize the need for rigorous impurity profiling in drug formulations:

  • NMR Spectroscopy : Utilized for characterizing impurities at low concentrations (0.1 mole%), allowing for detailed analysis of both monomeric and dimeric forms .
  • Regulatory Standards : The European Pharmacopoeia and United States Pharmacopoeia outline stringent limits on acceptable impurity levels in active pharmaceutical ingredients, including Fluticasone Propionate, highlighting the importance of monitoring dimeric forms .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Fluticasone Dimer Impurity in drug formulations?

High-performance liquid chromatography (HPLC) with UV detection at 239 nm is a standard method, as demonstrated by chromatographic separation of Fluticasone Dimer from related compounds like Fluticasone Acetate and Fluticasone Propionate . Method validation should follow ICH Q2(R2) guidelines, including specificity, linearity, and precision, particularly when spiking impurities to confirm assay robustness . For example, system suitability criteria require a resolution ≥1.5 between critical pairs (e.g., Fluticasone Dimer and Fluticasone Propionate) .

Q. How does this compound form during synthesis, and what structural features distinguish it from the parent compound?

Dimer impurities typically arise from side reactions during synthesis, such as incomplete esterification or cross-linking of intermediates. Fluticasone Dimer (CAS 220589-37-7) is structurally characterized as a thioester-linked dimer, distinct from monomeric Fluticasone Propionate due to its higher molecular weight (e.g., 982.99 g/mol for Tenofovir Dimer analogs) . Structural elucidation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm dimerization sites .

Q. What regulatory limits apply to this compound in pharmaceutical products?

The European Pharmacopoeia specifies a maximum limit of 0.2% for individual unspecified impurities and 1.2% for total impurities in Fluticasone Propionate formulations . For dimer-specific impurities, process optimization studies (e.g., ion-pair HPLC-MS) are required to ensure levels remain below thresholds defined by genotoxic risk assessments .

Q. How can batch-to-batch variability in dimer impurity levels be minimized during peptide synthesis?

Rigorous quality control (QC) protocols, including HPLC purity analysis (>98%) and MS characterization, are essential. For sensitive assays, additional QC parameters (e.g., peptide content, TFA removal <1%) may be requested to reduce variability . Process improvements, such as optimizing reaction stoichiometry or purification steps, are also effective .

Advanced Research Questions

Q. What experimental strategies resolve conflicting data between HPLC and MS when quantifying this compound?

Discrepancies often arise from matrix interference or ionization inefficiency in MS. To resolve this:

  • Cross-validate methods using spiked samples with known impurity concentrations .
  • Employ orthogonal techniques like HPTLC for forced degradation studies to confirm impurity behavior under stress conditions (e.g., oxidation, hydrolysis) .
  • Use ion-pair HPLC-MS to reconcile retention time and mass spectral data .

Q. How should mutagenic potential of this compound be assessed to comply with ICH M7 guidelines?

Follow a tiered approach:

  • Step 1: Conduct bacterial reverse mutation assays (Ames test). A positive result necessitates further in vivo genotoxicity testing .
  • Step 2: If mutagenicity is confirmed, establish a compound-specific acceptable intake (AI) using linear extrapolation models (e.g., ≤1.5 μg/day for lifetime exposure) .
  • Step 3: Implement process controls (e.g., purification steps) to reduce dimer levels below the AI threshold .

Q. What experimental design principles optimize forced degradation studies for this compound?

  • Stress Conditions: Expose the drug substance to acid/base hydrolysis (0.1–1M HCl/NaOH), oxidative stress (3% H₂O₂), and thermal degradation (40–80°C) .
  • Analytical Endpoints: Monitor degradation kinetics via validated HPLC methods and characterize new impurities using LC-MS/MS .
  • Data Interpretation: Use degradation pathways to infer dimer stability and refine storage conditions (e.g., pH control to prevent hydrolysis) .

Q. How can computational modeling predict the formation of this compound during scale-up synthesis?

  • Quantum Mechanics (QM): Model reaction pathways to identify energy barriers for dimerization vs. monomer formation.
  • Process Analytical Technology (PAT): Integrate real-time HPLC monitoring to adjust reaction parameters (e.g., temperature, catalyst concentration) .
  • Risk Assessment Tools: Apply failure mode and effects analysis (FMEA) to prioritize critical process parameters affecting impurity levels .

Methodological Notes

  • Analytical Validation: Always include system suitability tests (e.g., resolution, tailing factor) and robustness studies (e.g., pH, flow rate variations) per ICH guidelines .
  • Structural Confirmation: Combine MS/MS fragmentation patterns with NMR (e.g., ¹H, ¹³C) to unambiguously assign dimer structures .
  • Regulatory Alignment: Cross-reference pharmacopeial standards (e.g., USP, EP) and FDA guidance on mutagenic impurities to design compliant studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluticasone dimer impurity
Reactant of Route 2
Fluticasone dimer impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.